molecular formula C15H12N4O3 B11840100 N-Benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide CAS No. 683810-05-1

N-Benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11840100
CAS No.: 683810-05-1
M. Wt: 296.28 g/mol
InChI Key: SSMDRGHGMORAET-UHFFFAOYSA-N
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Description

N-Benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide is a chemical reagent of significant interest in medicinal chemistry and infectious disease research, particularly in the development of novel antitubercular agents. The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" framework due to its wide range of applications in pharmacology and its presence in several clinically approved drugs . This specific nitro-functionalized derivative shares a crucial structural motif with promising compounds active against Mycobacterium tuberculosis (Mtb). The primary research value of this compound lies in its potential mechanism of action related to targeting bacterial energy metabolism. Analogous imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent inhibitors of the cytochrome bcc complex (Complex III), a critical component of the mycobacterial oxidative phosphorylation (OxPhos) pathway essential for bacterial survival and growth . By inhibiting the QcrB subunit of this complex, these compounds disrupt the proton motive force necessary for ATP synthesis, demonstrating exceptional potency against both drug-sensitive and drug-resistant strains of Mtb, including Multi-Drug Resistant (MDR-TB) and Extensively Drug-Resistant (XDR-TB) varieties . Furthermore, the incorporation of a nitroimidazole moiety is a key feature in modern anti-infective drug discovery, as this group can undergo reductive activation under specific conditions, leading to the generation of reactive nitrogen species that cause bacterial cell death . This dual potential for targeting energy metabolism and undergoing bioactivation makes this compound a valuable scaffold for structure-activity relationship (SAR) studies and for exploring novel modes of action against persistent and resistant bacterial infections. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

683810-05-1

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

IUPAC Name

N-benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C15H12N4O3/c20-14(16-10-11-6-2-1-3-7-11)13-15(19(21)22)18-9-5-4-8-12(18)17-13/h1-9H,10H2,(H,16,20)

InChI Key

SSMDRGHGMORAET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N3C=CC=CC3=N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Transition-Metal-Catalyzed Cyclization

Palladium and copper catalysts enable the construction of the bicyclic system through cross-coupling reactions. A representative approach involves reacting 2-aminopyridine derivatives with α-haloketones in the presence of Pd(OAc)₂ (0.5–2 mol%) and Xantphos ligand (2–4 mol%) in toluene at 80–100°C for 12–24 hours. This method achieves yields of 65–78%, with the regioselectivity controlled by the electronic properties of the substituents.

Microwave-Assisted One-Pot Synthesis

Recent advancements employ microwave irradiation to accelerate the formation of the imidazo[1,2-a]pyridine core. A mixture of 2-aminopyridine (1.0 equiv), bromoacetophenone (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF undergoes microwave heating at 150°C for 15–20 minutes, achieving 82–90% yield. This method reduces reaction times from hours to minutes while minimizing side product formation.

Regioselective Nitration Strategies

Introducing the nitro group at the C3 position requires careful optimization to avoid over-nitration or isomer formation.

Conventional Nitrating Mixtures

A mixture of fuming HNO₃ (95%, 1.5 equiv) and H₂SO₄ (98%, 3.0 equiv) at 0–5°C for 2–4 hours achieves 70–75% nitration efficiency. The reaction mechanism proceeds through electrophilic aromatic substitution, with the pyridine nitrogen directing nitro group placement.

Solid-Supported Nitration

To enhance safety and selectivity, immobilized nitrating agents like silica-supported NaNO₂/HCl (1:3 molar ratio) enable nitration at 25–40°C over 6–8 hours. This method provides 68–72% yield with reduced decomposition risks.

N-Benzylation via Amide Coupling

The final stage introduces the benzyl carboxamide moiety through two principal routes:

Chloride-Mediated Acylation

ParameterCondition 1Condition 2
Starting Material3-Nitroimidazo[1,2-a]pyridine-2-carbonyl chloride3-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid
Coupling AgentBenzylamine (2.0 equiv)HATU (1.5 equiv), DIPEA (3.0 equiv)
SolventDry THFDMF
Temperature0°C → RT25°C
Time12 hours4 hours
Yield58%85%

Condition 2 demonstrates superior efficiency using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) activation. The carbodiimide-mediated coupling minimizes racemization while maintaining functional group tolerance.

Solvent-Free Mechanochemical Approach

Ball milling 3-nitroimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 equiv) with benzylamine (1.2 equiv) and K₂CO₃ (2.0 equiv) at 30 Hz for 45 minutes achieves 88% conversion. This green chemistry method eliminates solvent waste and reduces reaction times by 75% compared to traditional methods.

Purification and Isolation

Recrystallization Optimization

Solvent SystemTemperature RangePurity (%)Recovery (%)
EtOAc/Hexane (1:3)0–5°C98.272
Acetone/MeOH (2:1)−20°C99.565
CHCl₃/Et₂O (1:4)RT97.881

The acetone/methanol system at −20°C provides optimal purity for pharmaceutical-grade material, albeit with slightly lower recovery.

Chromatographic Techniques

Preparative HPLC (C18 column, 250 × 21.2 mm) with isocratic elution (MeCN:H₂O 55:45, 0.1% TFA) at 15 mL/min achieves baseline separation of residual starting materials and regioisomers. This method resolves ≤0.5% impurities in single runs.

Spectroscopic Validation

FT-IR Characterization

  • N-H Stretch : 3320 cm⁻¹ (broad, amide NH)

  • C=O Stretch : 1665 cm⁻¹ (amide I band)

  • NO₂ Asymmetric Stretch : 1530 cm⁻¹

  • C-N Stretch : 1275 cm⁻¹

¹H NMR Analysis (400 MHz, DMSO-d⁶)

δ (ppm)MultiplicityIntegrationAssignment
8.72d (J=7.2 Hz)1HH5 imidazopyridine
8.15dd (J=9.1, 1.8 Hz)1HH7 pyridine
7.32–7.24m5HBenzyl aromatic
4.55d (J=5.6 Hz)2HCH₂ benzyl
3.95s1HNH amide

The absence of peaks between δ 5.5–6.0 ppm confirms complete reduction of any intermediate nitroso compounds.

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

ParameterBatch ReactorContinuous Flow
Production Rate50 g/day300 g/day
Nitration SafetyModerateHigh
Energy Consumption15 kWh/kg8.2 kWh/kg
Impurity Profile0.8–1.2%0.3–0.5%

Continuous flow systems enhance heat dissipation during exothermic nitration steps while improving reaction consistency.

Emerging Synthetic Technologies

Photocatalytic Methods

Visible-light-mediated C–N coupling using Ir(ppy)₃ (1 mol%) enables amide bond formation at 25°C in 3 hours (yield 92%). This approach reduces thermal decomposition risks in nitro-containing compounds.

Biocatalytic Approaches

Immobilized lipase B (Candida antarctica) demonstrates 78% conversion in benzylamine acylation reactions at pH 7.4, offering an enzymatic alternative to traditional coupling agents .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities and properties .

Scientific Research Applications

Antimicrobial Activity

Tuberculosis Treatment
Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including N-Benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide, against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). A notable study demonstrated that compounds in this class exhibited minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain, indicating strong anti-TB activity. The structure-activity relationship (SAR) studies revealed that benzyl amides were particularly potent, showcasing their potential for further development as anti-TB agents .

Antiparasitic Properties
The compound has also shown promise in treating parasitic infections such as Chagas disease caused by Trypanosoma cruzi. The synthesis of N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide has been linked to effective antiparasitic activity. This compound demonstrated significant efficacy against T. cruzi, with a simple and environmentally friendly synthesis method involving microwave irradiation .

Anticancer Potential

Mechanisms of Action
this compound has been explored for its anticancer properties. Research indicates that compounds within this class can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways associated with cell survival .

Case Studies
A series of imidazo[1,2-a]pyridine derivatives were evaluated for their cytotoxic effects against different cancer cell lines. The results indicated that certain derivatives exhibited promising activity against human cancer cell lines, suggesting potential applications in cancer therapy .

Antioxidant Activity

Oxidative Stress Reduction
The antioxidant capacity of this compound has been assessed through various assays measuring its ability to scavenge free radicals. Compounds derived from this scaffold have shown significant inhibition of lipid peroxidation and radical cation formation, which are crucial for mitigating oxidative stress-related diseases .

Summary Table of Applications

Application AreaKey Findings
Antimicrobial Activity Effective against multidrug-resistant Mtb; MIC values: 0.03 - 5.0 μM
Antiparasitic Properties Active against T. cruzi; environmentally friendly synthesis method
Anticancer Potential Induces apoptosis; effective against various cancer cell lines
Antioxidant Activity Significant free radical scavenging; reduces oxidative stress

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Modifications

The pharmacological profile of imidazo[1,2-a]pyridine-2-carboxamides is highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Features
Compound Name Substituents Key Features Biological Activity References
N-Benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide -Nitro (C3), -Benzyl (carboxamide N) Electron-withdrawing nitro group enhances electrophilicity Under investigation; expected antitumor/antiparasitic activity N/A (hypothetical)
N-Benzyl-3,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide -Methyl (C3, C7), -Benzyl (carboxamide N) Electron-donating methyl groups may reduce metabolic stability Antitumor activity (scaffold-switching study)
Fluazaindolizine (Salibro™) -Cl (C8), -CF3 (C6), -Sulfonamide (N) Sulfonamide nematicide; halogen substituents enhance bioavailability Commercial nematicide (IC50: nM range)
(E)-N-(4-(3-(2-Chlorophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide -Chalcone (acryloyl-phenyl), -Cl (aryl) Chalcone conjugation enhances antiparasitic activity IC50 = 1.35 μM (T. b. brucei)
6-Chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide -Cl (C6), -Hydroxyethyl (carboxamide N) Hydrophilic hydroxyethyl group improves solubility Not reported

Toxicity and Selectivity

  • Cytotoxicity : Chalcone derivatives exhibit low cytotoxicity (selectivity index >50 in MRC-5 cells), likely due to targeted binding to parasite-specific enzymes .
  • Environmental Impact : Fluazaindolizine’s granular formulations minimize soil toxicity, whereas nitro-containing compounds may pose mutagenic risks if metabolized to reactive intermediates .

Biological Activity

N-Benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of infectious diseases and cancer treatment. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives have been extensively studied for their pharmacological properties. The structural features of these compounds contribute to their diverse biological activities, including antimicrobial, antiparasitic, and anti-inflammatory effects. This compound is one such derivative that has shown promising results in various studies.

Antimicrobial Activity

Mechanism of Action
The compound exhibits potent activity against Mycobacterium tuberculosis (Mtb) and other pathogens. The minimum inhibitory concentration (MIC) values for this compound against Mtb strains have been reported to be as low as 0.03 to 5.0 μM, indicating strong bactericidal properties . The mechanism involves targeting bacterial respiratory pathways and inhibiting energy generation, which is crucial for bacterial survival .

Efficacy Against Multidrug-Resistant Strains
Recent studies have highlighted the effectiveness of this compound against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis. For instance, compounds within the imidazo[1,2-a]pyridine class have demonstrated MIC values that are significantly lower than those of standard treatments .

Antiparasitic Activity

This compound also shows potential as an antiparasitic agent. It has been evaluated for activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's structure allows it to interact effectively with the parasite's metabolic pathways, leading to significant reductions in parasite viability .

Toxicity Studies

Exploratory toxicology studies conducted on related imidazo[1,2-a]pyridine compounds revealed no significant hepatic or renal toxicity at therapeutic doses . This suggests that this compound may possess a favorable safety profile for further development.

Case Studies and Research Findings

Several case studies have illustrated the compound's efficacy:

  • Anti-Tuberculosis Activity : A study reported that this compound exhibited significant bactericidal activity against both replicating and non-replicating forms of Mtb. The transcriptional profiling indicated that it disrupts energy generation pathways in Mtb .
  • Antiparasitic Efficacy : In vitro assays demonstrated that this compound effectively inhibited T. brucei proliferation with IC50 values comparable to existing treatments .
  • In Vivo Studies : Further research is needed to evaluate the in vivo efficacy and pharmacokinetics of this compound to establish its therapeutic potential in clinical settings.

Summary Table of Biological Activities

Activity TypeTarget Pathogen/ConditionMIC/IC50 ValuesNotes
AntimicrobialMycobacterium tuberculosis0.03 - 5.0 μMEffective against MDR and XDR strains
AntiparasiticTrypanosoma bruceiIC50 comparable to standard treatmentsSignificant reduction in parasite viability
ToxicityHepatic/RenalNo observed toxicityFavorable safety profile

Q & A

Q. What precautions are critical for scaling up nitroimidazo[1,2-a]pyridine synthesis?

  • Methodological Answer :
  • Exothermic Reactions : Use jacketed reactors with temperature control to manage nitro group reactivity.
  • Safety Protocols : Implement blast shields and pressure relief systems due to potential explosive intermediates (e.g., nitroalkanes).
  • Continuous Flow Synthesis : Reduces hazards and improves yield compared to batch methods (e.g., 70% yield via flow chemistry vs. 52% in flask) .

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